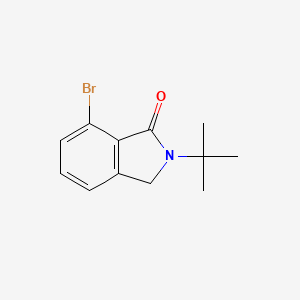
7-Bromo-2-(tert-butyl)isoindolin-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-2-(tert-butyl)isoindolin-1-one typically involves the condensation reaction of an aromatic primary amine with a maleic anhydride derivative, leading to the formation of the isoindolinone scaffold . This classic route offers a straightforward and versatile pathway to access a variety of substituted isoindolinones. Additionally, transition-metal-catalyzed reactions and organocatalytic methods have been employed to construct these complex heterocyclic structures .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often utilize continuous flow reactors and automated systems to enhance efficiency and reduce production costs.
Analyse Des Réactions Chimiques
Types of Reactions
7-Bromo-2-(tert-butyl)isoindolin-1-one undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: Halogen substitution reactions can replace the bromine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines. Substitution reactions can result in various substituted isoindolinones.
Applications De Recherche Scientifique
7-Bromo-2-(tert-butyl)isoindolin-1-one has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, colorants, and polymer additives.
Mécanisme D'action
The mechanism of action of 7-Bromo-2-(tert-butyl)isoindolin-1-one involves its interaction with specific molecular targets and pathways. The isoindolinone scaffold is known to interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Bromo-2-isopropylisoindoline-1,3-dione: This compound shares a similar isoindolinone scaffold but with different substituents.
N-isoindoline-1,3-diones:
Uniqueness
7-Bromo-2-(tert-butyl)isoindolin-1-one is unique due to its specific substituents, which confer distinct chemical and biological properties. The presence of the bromine atom and the tert-butyl group can influence its reactivity and interactions with molecular targets, making it a valuable compound for various research applications.
Propriétés
Formule moléculaire |
C12H14BrNO |
|---|---|
Poids moléculaire |
268.15 g/mol |
Nom IUPAC |
7-bromo-2-tert-butyl-3H-isoindol-1-one |
InChI |
InChI=1S/C12H14BrNO/c1-12(2,3)14-7-8-5-4-6-9(13)10(8)11(14)15/h4-6H,7H2,1-3H3 |
Clé InChI |
DFLNBDDHXJLWRZ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)N1CC2=C(C1=O)C(=CC=C2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Pyrimidinamine, 5-fluoro-N-(trimethylsilyl)-2-[(trimethylsilyl)oxy]-](/img/structure/B11850847.png)


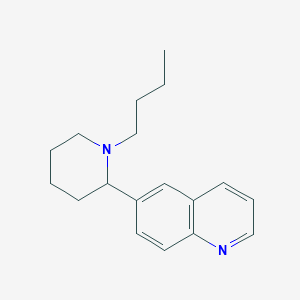
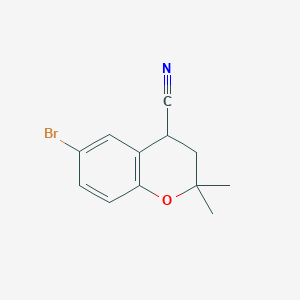

![2-[bis(2-hydroxyethyl)amino]-N-(2,6-dimethylphenyl)acetamide](/img/structure/B11850867.png)
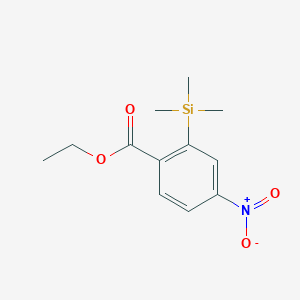
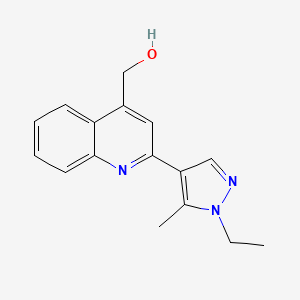
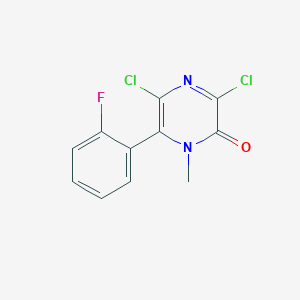
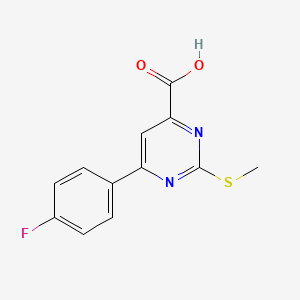


![Benzyl 2,6-diazaspiro[4.5]decane-6-carboxylate](/img/structure/B11850932.png)
